(3-(5-Bromopyridin-2-yl)phenyl)boronic acid
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Overview
Description
(3-(5-Bromopyridin-2-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a bromopyridinyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-(5-Bromopyridin-2-yl)phenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts and reaction conditions that ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-(5-Bromopyridin-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The bromopyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted pyridines.
Scientific Research Applications
(3-(5-Bromopyridin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: It can be used to synthesize biologically active molecules, including potential drug candidates.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which (3-(5-Bromopyridin-2-yl)phenyl)boronic acid exerts its effects is primarily through its role as a reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves the transfer of the boronic acid’s organic group to the palladium center, which then couples with an electrophilic partner .
Comparison with Similar Compounds
- Phenylboronic acid
- (3-Bromopyridin-5-yl)boronic acid
- (5-Bromo-3-pyridyl)boronic acid
Comparison: (3-(5-Bromopyridin-2-yl)phenyl)boronic acid is unique due to the presence of both a bromopyridinyl and a phenylboronic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic acids . Its structure also provides additional sites for functionalization, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C11H9BBrNO2 |
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Molecular Weight |
277.91 g/mol |
IUPAC Name |
[3-(5-bromopyridin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H9BBrNO2/c13-10-4-5-11(14-7-10)8-2-1-3-9(6-8)12(15)16/h1-7,15-16H |
InChI Key |
UDEWETSTPOEVGA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC=C(C=C2)Br)(O)O |
Origin of Product |
United States |
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